Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972209
InChI: InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1
SMILES:
Molecular Formula: C5H9BF3KO2
Molecular Weight: 208.03 g/mol

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate

CAS No.:

Cat. No.: VC15972209

Molecular Formula: C5H9BF3KO2

Molecular Weight: 208.03 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate -

Specification

Molecular Formula C5H9BF3KO2
Molecular Weight 208.03 g/mol
IUPAC Name potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide
Standard InChI InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1
Standard InChI Key HUPMIFQWTUXUPL-UHFFFAOYSA-N
Canonical SMILES [B-](CCC1OCCO1)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is systematically named potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide under IUPAC conventions . Its molecular formula C5H9BF3KO2\text{C}_5\text{H}_9\text{BF}_3\text{KO}_2 reflects the presence of a trifluoroborate anion (BF3\text{BF}_3^-) coordinated to a potassium cation, with a 2-(1,3-dioxolan-2-yl)ethyl substituent. The compound’s CAS registry number (1427190-91-7) and synonyms, such as potassium dioxolanylethyltrifluoroborate, are cataloged in PubChem and chemical supplier databases .

Structural Analysis

The compound’s 2D structure features a boron atom bonded to three fluorine atoms and an ethyl group terminated by a 1,3-dioxolane ring (a five-membered cyclic ether). This dioxolane moiety introduces electron-donating effects and steric protection, which modulate the reactivity of the trifluoroborate group . Computational descriptors from PubChem indicate a polar surface area (PSA) of 18.46 Ų and a LogP value of 1.596, suggesting moderate hydrophobicity compatible with both aqueous and organic media .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H9BF3KO2\text{C}_5\text{H}_9\text{BF}_3\text{KO}_2
Molecular Weight208.03 g/mol
CAS Number1427190-91-7
Exact Mass208.02800
LogP1.596

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate serves as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and the dioxolane-functionalized ethyl group. The dioxolane ring enhances solubility in ethereal solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions and improving yields .

Functional Group Compatibility

The compound’s stability toward protic solvents and mild acidic/basic conditions allows its use in multi-step syntheses. For example, the dioxolane group can be selectively hydrolyzed post-coupling to reveal a diol or ketone functionality, enabling further derivatization .

Hazard StatementPrecautionary Measure
H302Avoid ingestion; seek medical attention if swallowed.
H315Wear protective gloves and clothing.
H319Use eye protection; rinse immediately if exposed.
H335Ensure adequate ventilation; avoid dust inhalation.

Comparative Analysis with Related Trifluoroborates

The structural uniqueness of Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate becomes evident when compared to analogous potassium trifluoroborate salts:

Table 3: Comparison of Potassium Trifluoroborate Salts

Compound NameCAS NumberKey FeatureApplication
Potassium Vinyltrifluoroborate13759-92-5Vinyl group for sp² hybridizationCross-coupling with aryl halides
Potassium Benzyltrifluoroborate1018016-54-8Benzyl group for aromatic couplingSynthesis of biaryl structures
Potassium (2-(1,3-Dioxolan-2-yl)ethyl)trifluoroborate1427190-91-7Dioxolane-enhanced solubilityReactions requiring polar solvents

The dioxolane moiety in the subject compound distinguishes it by offering improved solubility in polar aprotic solvents, a trait less pronounced in vinyl- or benzyl-substituted analogs .

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